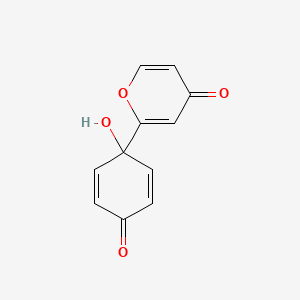

![molecular formula C7H7N3 B582593 Pyrrolo[1,2-b]pyridazin-4-ylamine CAS No. 1313738-71-4](/img/structure/B582593.png)

Pyrrolo[1,2-b]pyridazin-4-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

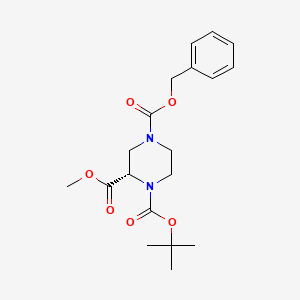

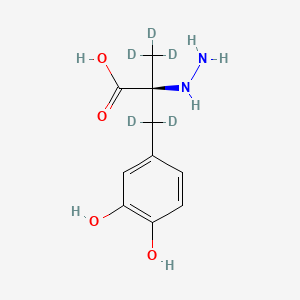

Pyrrolo[1,2-b]pyridazin-4-ylamine is a chemical compound with the CAS Number: 1313738-71-4 and a molecular weight of 133.15 . It has a linear formula of C7H7N3 . It is a black solid .

Synthesis Analysis

New pyrrolo [1,2- b ]pyridazines were synthesized by a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds were generated in situ by the action of acetic anhydride on 3 (2 H )pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .Molecular Structure Analysis

The structure of the compounds was confirmed by elemental analyses and IR, 1 H-NMR, 13 C-NMR, and X-ray diffraction data . The regioselectivity of cycloaddition was evidenced by NMR spectroscopy and confirmed by X-ray analysis .Chemical Reactions Analysis

The reaction mechanism features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Physical and Chemical Properties Analysis

This compound is a black solid . It should be stored at 0-8 C .科学的研究の応用

Synthesis and Chemistry

- Pyrrolo[1,2-a]pyrazine, closely related to Pyrrolo[1,2-b]pyridazin-4-ylamine, can be synthesized from pyrrole. This synthesis involves electrophilic substitution and addition reactions, leading to the formation of various derivatives like dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazines (J. M. Mínguez et al., 1996).

Fluorescent Compounds

- Pyrrolo[1,2-b]pyridazine derivatives, exhibiting fluorescence properties, were synthesized for the first time through a 1,3-dipolar cycloaddition reaction, leading to the discovery of stable mesoionic oxazolo[3,2-b]pyridazines (F. Dumitrascu et al., 2008).

Novel Compounds and Reactions

- The creation of new compounds like pyrrolo[1,2-a]pyrazin-1(2H)-ones and pyrrolo[1,2-b]pyridazin-6(5H)-ones involves various synthesis techniques, including Chichibabin quaternisation-cyclisation and hydrolysis of methoxypyrrolo[1,2-a]pyrazines (D. Mchattie et al., 1992).

Biological Activity

- Pyrrolo[1,2-b]pyridazin-2-ones have been identified as potent inhibitors of HCV NS5B polymerase, with significant inhibitory activities in biochemical and replicon assays, indicating their potential in antiviral research (F. Ruebsam et al., 2008).

Antimicrobial Activity

- Isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, including derivatives of pyrrolo[1,2-b]pyridazines, have shown good antimicrobial activities. These compounds offer a promising avenue for the development of new antimicrobial agents (Yasser H. Zaki et al., 2016).

Safety and Hazards

作用機序

Target of Action

Pyrrolo[1,2-b]pyridazin-4-ylamine is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects . The specific interactions between this compound and its targets are yet to be elucidated.

Pharmacokinetics

Its molecular weight is 133.15 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Some pyrrolopyrazine derivatives have demonstrated cytotoxic effects against tumor cells

Action Environment

It is known that the compound should be stored at 0-8°c , suggesting that temperature may affect its stability.

生化学分析

Cellular Effects

Some studies have indicated that the compound may have cytotoxic effects on certain types of cells . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Pyrrolo[1,2-b]pyridazin-4-ylamine at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is not clear which enzymes or cofactors the compound interacts with, or how it might affect metabolic flux or metabolite levels .

特性

IUPAC Name |

pyrrolo[1,2-b]pyridazin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-3-4-9-10-5-1-2-7(6)10/h1-5H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDNUSWOUZKGEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303407 |

Source

|

| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-71-4 |

Source

|

| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)

![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)